1-(4-Bromophenyl)-3-ethoxypropan-1-one
Overview
Description
1-(4-Bromophenyl)-3-ethoxypropan-1-one is an organic compound characterized by the presence of a bromophenyl group attached to a propanone backbone with an ethoxy substituent
Scientific Research Applications
1-(4-Bromophenyl)-3-ethoxypropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the synthesis of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Safety and Hazards
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-ethoxypropan-1-one typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-ethoxypropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-ethoxypropan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2-propanone: Lacks the ethoxy group, leading to different reactivity and applications.
1-(4-Bromophenyl)-3-methoxypropan-1-one: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.
4-Bromophenylacetic acid: A structurally related compound with different functional groups, leading to distinct chemical behavior and uses.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-ethoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWTQDFFOMRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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